molecular formula C11H16ClNO2 B12346914 (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride

(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride

Cat. No.: B12346914
M. Wt: 229.70 g/mol
InChI Key: JJVFJKLPESJUDV-SBSPUUFOSA-N
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Description

®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is a chiral organic compound that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the butan-1-aminium group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with a suitable butan-1-amine derivative.

    Resolution of the chiral center: The resulting racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

    Formation of the chloride salt: The final step involves the conversion of the free amine to its chloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinone derivatives.

    Reduction: The aminium group can be reduced to the corresponding amine.

    Substitution: The aromatic ring of the benzo[d][1,3]dioxole can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride: The enantiomer of the compound, which may have different biological activities.

    1-(benzo[d][1,3]dioxol-5-yl)ethan-1-aminium chloride: A structurally similar compound with a shorter alkyl chain.

    1-(benzo[d][1,3]dioxol-5-yl)propan-1-aminium chloride: Another structurally similar compound with a different alkyl chain length.

Uniqueness

®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the benzo[d][1,3]dioxole moiety also imparts unique chemical properties, such as the ability to undergo specific oxidation and substitution reactions.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

[(1R)-1-(1,3-benzodioxol-5-yl)butyl]azanium;chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1

InChI Key

JJVFJKLPESJUDV-SBSPUUFOSA-N

Isomeric SMILES

CCC[C@H](C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]

Origin of Product

United States

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